Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Description
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a four-membered azetidine ring substituted with a 1-hydroxyethyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of protease inhibitors, antimicrobial agents, and other bioactive molecules.
Properties
IUPAC Name |
benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,15H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYWEWPKPZNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Azetidine Precursors
Azetidine rings are often functionalized via alkylation or nucleophilic substitution. For example, tert-butyl-protected azetidines can undergo alkylation with hydroxyethyl-containing electrophiles. In one approach, epoxy chloropropane reacts with primary amines under basic conditions to form azetidine intermediates. Adapting this for the target compound, 3-(1-hydroxyethyl)azetidine could be synthesized by reacting azetidine with a protected 1-hydroxyethyl epoxide, followed by benzyl carbamate protection.
Key Reaction Steps :
Reductive Amination
Reductive amination offers a stereocontrolled route. A ketone precursor, such as 3-acetylazetidine, is treated with a reducing agent (e.g., sodium borohydride) to yield the 1-hydroxyethyl substituent. Subsequent benzylation introduces the carbamate group.
Example Protocol :
Microreactor-Based Synthesis
Continuous-flow microreactors enhance efficiency for thermally sensitive reactions. A patent detailing 1-benzhydryl-3-hydroxyazetidine hydrochloride synthesis illustrates this:
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Conditions : 230°C, 2 MPa, 60 mL/min flow rate
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Substrates : Benzhydrylamine and epoxy chloropropane
For the target compound, substituting benzhydrylamine with a benzyl carbamate-protected azetidine precursor could enable scalable production.
Optimization of Reaction Conditions
Temperature and Pressure Effects
Microreactor syntheses achieve high yields at elevated temperatures (200–250°C) and pressures (1–2 MPa). For traditional batch methods, milder conditions (25–60°C) are typical but result in longer reaction times (48–72 hours).
Solvent and Catalyst Selection
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Solvents : Ethanol and THF are preferred for their balance of polarity and boiling points.
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Catalysts : Triethylamine facilitates carbamate formation, while Lewis acids (e.g., ZnCl2) accelerate epoxide ring-opening.
Purification and Characterization Techniques
Purification
Characterization
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NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) reveals azetidine protons at δ 3.5–4.5 ppm and hydroxyethyl signals at δ 1.2–1.4 ppm (CH3) and δ 3.6–3.8 ppm (CH2OH).
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Mass Spectrometry : HRMS-ESI-TOF confirms the molecular ion ([M+H⁺] at m/z 236.1751).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown significant induction of apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 0.77 μM, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Biological Studies
The compound's biological activities are primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in tumor growth and metastasis, such as STAT3. This inhibition could be significant for developing treatments targeting cancer pathways .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique structure allows for modifications that enhance material properties .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, treatment of various cancer cell lines revealed a significant induction of apoptosis in MDA-MB-231 cells at concentrations around 0.77 μM. This finding underscores the compound's potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of derivatives derived from this compound against different bacterial strains. Results indicated that some derivatives exhibited MICs comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, highlighting differences in substituents and functional groups:
Key Observations:
The bromomethyl substituent in Benzyl 3-(bromomethyl)azetidine-1-carboxylate introduces a reactive site for nucleophilic substitution, unlike the hydroxyl groups in other analogs .
Biological Relevance: Compounds with extended hydrophobic groups (e.g., 4-phenylquinolin-2-ylamino in ) exhibit enhanced binding to enzyme active sites, as seen in LpxC inhibitors . The hydroxymethyl derivative (C₁₂H₁₅NO₃) is a common precursor for further functionalization due to its primary alcohol group .
Physicochemical Properties
| Property | This compound | Benzyl 3-oxoazetidine-1-carboxylate | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Moderate in polar aprotic solvents (DMF, THF) | High in DMSO | High in methanol/water mixtures |
| Hydrogen Bond Donors | 1 (hydroxyl) | 0 | 1 (hydroxyl) |
| LogP (Predicted) | ~1.2 | ~0.8 | ~0.9 |
Notes:
Biological Activity
Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 235.27 g/mol. The compound features an azetidine ring, a carboxylate group, and a hydroxyethyl substituent, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may function as an inhibitor or modulator in biochemical pathways relevant to disease processes, particularly in cancer therapy and antimicrobial applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) through the activation of caspase pathways, as shown in assays measuring fluorescence intensity related to apoptotic signals .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in tumor growth and metastasis, such as STAT3 .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, various cancer cell lines were treated with the compound at different concentrations. The results indicated significant induction of apoptosis in MDA-MB-231 (breast cancer) cells, with an IC value determined at approximately 0.77 μM. This suggests strong potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound's derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | Biological Activity | IC (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 0.77 | Induces apoptosis in MDA-MB-231 cells |
| Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | Antimicrobial | Varies | Effective against various bacterial strains |
| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | Cytotoxic | >10 | Less potent than its hydroxyethyl counterpart |
Q & A
Q. What factors are critical when scaling up synthesis from milligram to gram quantities while maintaining enantiomeric excess?
- Methodology : Optimize catalyst loading (e.g., 5–10 mol% for asymmetric hydrogenation) and ensure homogeneous mixing via flow chemistry. Monitor enantioselectivity using chiral HPLC (e.g., Chiralpak AD-H column) at each scale-up stage .
Safety and Handling Considerations
- General Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; handle under inert atmosphere if hygroscopic .
- Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for related azetidine derivatives, as hazards may vary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
